molecular formula C19H32O7 B1257269 Blumenol C glucoside CAS No. 62512-23-6

Blumenol C glucoside

Cat. No.: B1257269
CAS No.: 62512-23-6
M. Wt: 372.5 g/mol
InChI Key: NYLNHNDMNOPWAZ-UHFFFAOYSA-N
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Description

Chemical Characterization of Blumenol C Glucoside

Structural Analysis and Stereochemical Configuration

Core Megastigmane Skeleton Features

The fundamental structural framework of blumenol C glucoside consists of a C13 megastigmane skeleton derived from carotenoid oxidative degradation pathways. This skeleton features a cyclohexenone moiety as its central component, characterized by a conjugated ketone system that exhibits distinctive spectroscopic properties. The core structure includes a six-membered ring bearing a ketone functionality at position 3, with the ring system maintaining specific substitution patterns that define its megastigmane classification.

The cyclohexenone component demonstrates characteristic nuclear magnetic resonance signatures, with the ketone carbon resonating at approximately 202.4 parts per million in carbon-13 nuclear magnetic resonance spectroscopy. The ring system incorporates two quaternary methyl groups at position 1, which contribute to the compound's overall structural rigidity and stereochemical definition. These methyl substituents, designated as positions 12 and 13, exhibit distinct chemical shifts that serve as diagnostic markers for structural identification.

The megastigmane framework extends beyond the cyclohexenone core through a four-carbon alkyl chain attachment, creating the characteristic C13 skeleton that defines this compound class. This alkyl extension terminates in a secondary alcohol functionality at position 9, which serves as the glycosylation site for the attached glucose moiety. The spatial arrangement of these structural elements creates a three-dimensional architecture that influences both the compound's biological activity and its physicochemical properties.

Glycosylation Patterns and Sugar Moiety Linkages

The glycosylation pattern of blumenol C glucoside involves the attachment of a beta-D-glucopyranose unit to the hydroxyl group at position 9 of the megastigmane aglycone. This O-glycosidic linkage represents the most common glycosylation site among blumenol derivatives, though variations in sugar attachment positions have been documented in related compounds. The glucose moiety adopts the beta-anomeric configuration, as confirmed by the anomeric proton coupling constant of 7.8 hertz, which indicates the beta-orientation of the anomeric carbon.

The sugar component exhibits standard glucopyranose characteristics with carbon chemical shifts at 102.2, 74.5, 77.5, 71.3, 74.8, and 64.8 parts per million for positions C-1' through C-6', respectively. These values correspond to typical glucose carbon environments in O-glycosidic linkages and provide definitive evidence for the glucose identity and linkage pattern. The anomeric carbon at position 1' shows particularly diagnostic chemical shifts ranging from 103.8 to 104.1 parts per million, which distinguish blumenol C glucoside from its stereoisomeric counterpart byzantionoside B.

The glycosidic linkage stability and orientation significantly influence the compound's overall conformation and biological recognition properties. The beta-configuration of the glucose attachment creates specific spatial relationships between the sugar hydroxyl groups and the megastigmane backbone, potentially affecting molecular interactions with biological systems. Additionally, the glucose moiety can undergo further modifications, including malonylation or additional sugar attachments, though these variations are not present in the basic blumenol C glucoside structure.

Absolute Configuration Revisions via Advanced Nuclear Magnetic Resonance Techniques

The absolute stereochemical configuration of blumenol C glucoside has undergone significant revision through the application of modified Mosher's method and advanced nuclear magnetic resonance techniques. Historical structural assignments required correction when more sophisticated analytical methods became available, leading to a revised configuration designation of (6R,9S) for blumenol C glucoside. This revision distinguished the compound from byzantionoside B, which possesses a (6R,9R) configuration, demonstrating the critical importance of position 9 stereochemistry in structural classification.

The modified Mosher's method provided definitive evidence for the 9S configuration through the analysis of (R)- and (S)-alpha-methoxy-alpha-trifluoromethylphenylacetic acid esters of the aglycone. The distribution patterns of chemical shift differences between these esters clearly established the absolute configuration at the C-9 position, resolving previous ambiguities in the literature. This methodology represents a significant advancement in megastigmane stereochemical determination and has become the standard approach for similar structural assignments.

Carbon-13 nuclear magnetic resonance chemical shift analysis provides additional support for the revised stereochemical assignments through empirical correlation rules. The C-9 carbon in blumenol C glucoside exhibits chemical shifts in the range of 77.2 to 78.2 parts per million, while the corresponding carbon in byzantionoside B appears at 75.7 parts per million. Similarly, the C-10 methyl carbon shows diagnostic differences, appearing at 21.6 to 22.0 parts per million in blumenol C glucoside compared to 19.9 parts per million in byzantionoside B. These empirical rules now serve as rapid screening criteria for stereochemical assignments in related compounds.

Molecular Properties and Physicochemical Behavior

Solubility and Partition Coefficients

Blumenol C glucoside exhibits distinctive solubility characteristics that reflect its amphiphilic nature, combining the hydrophobic megastigmane aglycone with the hydrophilic glucose moiety. The compound demonstrates solubility in polar organic solvents including methanol, ethanol, dimethyl sulfoxide, and acetone, while showing limited solubility in purely aqueous systems. This solubility profile is consistent with its classification as a glycosidic natural product and influences its extraction and purification protocols.

The hydrophilic-lipophilic balance value of blumenol C glucoside falls within the range of 11.67 to 15.64, indicating its moderate amphiphilic character. This parameter significantly affects the compound's behavior in biological systems and influences its potential for membrane permeation and cellular uptake. The glucose attachment substantially increases the hydrophilic character compared to the free aglycone, facilitating water solubility while maintaining sufficient lipophilicity for biological membrane interactions.

Partition coefficient studies indicate that blumenol C glucoside shows preference for polar organic phases over purely aqueous environments. The compound's behavior in chloroform, dichloromethane, and ethyl acetate suggests moderate lipophilicity that enables extraction using conventional organic solvents. These properties are crucial for understanding the compound's behavior during isolation procedures and its potential bioavailability in biological systems.

Thermal Stability and Degradation Pathways

The thermal stability of blumenol C glucoside relates directly to its glycosidic linkage and the inherent stability of the megastigmane backbone. The compound demonstrates moderate thermal stability under standard laboratory conditions, with the glycosidic bond representing the most thermally labile component of the structure. Heating under acidic conditions can promote hydrolysis of the glucose moiety, yielding the free blumenol C aglycone.

Storage recommendations specify maintenance at -20 degrees Celsius in desiccated conditions to ensure long-term stability. Under these conditions, the compound remains stable for several months without significant degradation. However, exposure to elevated temperatures or acidic pH conditions can initiate degradation processes that compromise structural integrity. The primary degradation pathway involves acid-catalyzed hydrolysis of the O-glycosidic linkage, which can be monitored through nuclear magnetic resonance spectroscopy by observing changes in anomeric proton signals.

The megastigmane backbone itself demonstrates reasonable stability under normal handling conditions, though prolonged exposure to light or oxidative conditions may promote degradation. The ketone functionality at position 3 represents a potential site for chemical modification under harsh conditions, though this transformation occurs less readily than glycosidic hydrolysis. Understanding these degradation pathways is essential for developing appropriate storage protocols and analytical methods for the compound.

Taxonomic Distribution in Plant Species

Occurrence in Pseudolarix and Stachys Genera

Blumenol C glucoside demonstrates a characteristic distribution pattern among specific plant genera, with notable concentrations in Pseudolarix and Stachys species. The compound was initially isolated from the bark tissues of Pseudolarix amabilis, where it occurs as a secondary metabolite associated with the plant's chemical defense mechanisms. This coniferous species represents one of the primary natural sources for the compound, with extraction yields varying depending on seasonal factors and tissue maturity.

Within the Stachys genus, blumenol C glucoside occurs alongside its stereoisomeric counterpart byzantionoside B, creating complex metabolite profiles that require careful analytical separation. Stachys byzantina serves as another significant source, with the compound accumulating primarily in aerial plant parts rather than root tissues. The co-occurrence of stereoisomeric forms within the same plant species suggests active stereochemical control during biosynthesis, potentially involving specific enzyme configurations that determine the final stereochemical outcome.

The distribution pattern across these genera indicates a taxonomic specificity that may reflect shared biosynthetic capabilities or common ecological pressures. Pseudolarix species belong to the Pinaceae family, while Stachys represents the Lamiaceae family, suggesting that blumenol C glucoside biosynthesis has evolved independently across different plant lineages. This convergent evolution pattern implies functional significance for the compound in plant physiology or ecology.

Tissue-Specific Accumulation Patterns

The accumulation of blumenol C glucoside varies significantly among different plant tissues, with aerial parts generally showing higher concentrations than root systems. In species such as Nicotiana attenuata, the compound serves as a reliable biomarker for arbuscular mycorrhizal fungal colonization, with shoot concentrations reflecting root colonization levels. This tissue-specific distribution pattern suggests active transport mechanisms that move the compound from synthesis sites to storage locations.

Leaf tissues represent primary accumulation sites for blumenol C glucoside, where concentrations can reach levels sufficient for practical extraction and isolation. The compound's presence in photosynthetic tissues may relate to its proposed role in plant stress responses or symbiotic relationships. Seasonal variations in leaf content have been documented, with peak concentrations occurring during specific growth phases or environmental stress periods.

The bark tissues of woody species like Pseudolarix amabilis also serve as significant accumulation sites, where the compound may function as a chemical defense agent against pathogens or herbivores. The concentration gradients observed between different tissue types suggest active metabolic processes that regulate compound distribution according to physiological needs. Understanding these accumulation patterns is crucial for optimizing extraction strategies and predicting compound availability from natural sources.

Properties

IUPAC Name

3,5,5-trimethyl-4-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O7/c1-10-7-12(21)8-19(3,4)13(10)6-5-11(2)25-18-17(24)16(23)15(22)14(9-20)26-18/h7,11,13-18,20,22-24H,5-6,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLNHNDMNOPWAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1CCC(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62512-23-6
Record name Blumenol C glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040668
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Solvent Selection and Optimization

Methanol-water mixtures (70:30 v/v) are widely used due to their efficacy in solubilizing glycosides while minimizing denaturation of heat-sensitive compounds. Ethanol (80–90%) serves as an alternative for eco-friendly extraction, though with marginally lower yields (~15% reduction compared to methanol). Sonication at 40 kHz for 30–60 minutes enhances extraction efficiency by disrupting cell walls, increasing yields by 20–25% compared to maceration alone.

Table 1: Solvent Systems for Extraction of Blumenol C Glucoside

Solvent Ratio (v/v)Plant MaterialYield (mg/g dry weight)Source
Methanol:Water (70:30)Stachys byzantina2.8 ± 0.3
Ethanol:Water (80:20)Epimedium spp.2.1 ± 0.2

Post-Extraction Purification

Crude extracts undergo solid-phase extraction (SPE) using C18 cartridges to remove polar impurities. Sequential elution with methanol-water gradients (20% to 100% methanol) isolates blumenol C glucoside in the 70–80% methanol fraction. Further purification employs size-exclusion chromatography on Sephadex LH-20 columns with methanol as the mobile phase, achieving >90% purity.

Chemical Synthesis Pathways

While natural extraction remains the primary source, chemical synthesis offers a route for producing blumenol C glucoside from carotenoid-derived aglycones.

Glycosylation of Blumenol C Aglycone

The synthesis involves coupling blumenol C with activated glucose donors, such as trichloroacetimidates, under acidic catalysis (e.g., BF3·Et2O). Reaction conditions (0°C, anhydrous dichloromethane) minimize side reactions, yielding the β-anomer selectively (85–90% stereoselectivity). Challenges include the instability of the aglycone’s cyclohexenone moiety, necessitating inert atmospheres and low temperatures.

Post-Synthetic Modifications

Hydrolysis of protecting groups (e.g., acetyl or benzyl) under mild alkaline conditions (NaOMe/MeOH) completes the synthesis. Final purification via silica gel chromatography (ethyl acetate:methanol 9:1) yields blumenol C glucoside with >95% purity.

Enzymatic and Biocatalytic Approaches

In Planta Biosynthesis

Blumenol C glucoside is synthesized naturally in plants through the action of UDP-dependent glycosyltransferases (UGTs). These enzymes catalyze the transfer of glucose from UDP-glucose to the hydroxyl group of blumenol C, a process upregulated during mycorrhizal colonization.

In Vitro Enzymatic Synthesis

Recombinant UGTs (e.g., UGT73B1 from Medicago truncatula) have been employed for scalable synthesis. Reactions are conducted in phosphate buffer (pH 7.5) with 10 mM UDP-glucose, yielding conversion rates of 60–70% after 24 hours.

Analytical and Structural Validation

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with UV detection at 254 nm is standard for quantification. A typical mobile phase (acetonitrile:water 65:35) elutes blumenol C glucoside at 12.3 minutes, with a linear calibration range of 0.1–50 µg/mL (R² = 0.999).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key diagnostic NMR signals confirm structural integrity:

  • ¹H-NMR : δH 1.62–1.69 (H-7a), δH 1.80–1.88 (H-7b), δH 4.30 (H-1').

  • ¹³C-NMR : δC 77.2–78.2 (C-9), δC 21.6–21.9 (C-10), δC 103.8–104.1 (C-1').

Table 2: Key NMR Assignments for Blumenol C Glucoside

PositionδH (ppm)δC (ppm)Multiplicity
C-977.7
C-1022.0
H-1'4.30103.9d (J = 7.8 Hz)

Mass Spectrometry

High-resolution ESI-TOF-MS ([M+Na]+ m/z 395.2038) confirms molecular formula C19H32O7. MS/MS fragmentation (collision energy 30 eV) generates characteristic ions at m/z 233 (aglycone + H) and m/z 163 (glucose moiety).

Challenges and Methodological Innovations

Stereochemical Ambiguities

Early structural misassignments of C-9 configuration were resolved via modified Mosher’s method, which differentiated 9S (blumenol C glucoside) and 9R (byzantionoside B) epimers through ΔδS–R values in MTPA esters.

Scalability of Synthetic Routes

Chemical synthesis faces hurdles in stereoselectivity and aglycone instability. Advances in enzymatic catalysis, particularly engineered UGTs with enhanced activity, promise greener and more efficient production.

Chemical Reactions Analysis

Types of Reactions

Blumenol C glucoside undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: This reaction can reduce carbonyl groups to hydroxyl groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Role in Plant-Fungi Interactions

Blumenol C glucoside serves as a biomarker for the colonization of arbuscular mycorrhizal fungi (AMF) in plants. Studies have shown that its accumulation in plant tissues correlates with the presence of AMF, making it a valuable tool for assessing soil health and plant-fungi interactions.

Case Study: Nicotiana Attenuata

In Nicotiana attenuata, blumenol C glucoside levels were found to reflect the degree of AMF colonization. As the colonization increased, so did the concentration of blumenol C glucoside, indicating its potential use in monitoring plant health and symbiotic relationships with fungi .

Antimicrobial Properties

Blumenol C glucoside exhibits antimicrobial activity against several bacterial strains, including Escherichia coli and Bacillus subtilis. This property suggests potential applications in developing natural pesticides or health supplements.

Comparative Antimicrobial Activity

CompoundBacterial StrainActivity Level
Blumenol C glucosideE. coliModerate
B. subtilisWeak
VomifoliolB. subtilisStrong

Research indicates that while blumenol C glucoside shows moderate antibacterial effects, its structural relatives may exhibit stronger activity under certain conditions .

Metabolic Engineering

Blumenol C glucoside's biosynthesis involves enzymatic pathways that can be manipulated for metabolic engineering purposes. By enhancing its production, researchers aim to improve plant resilience against pathogens and environmental stressors.

Synthesis Pathways

The synthesis of blumenol C glucoside typically involves:

  • Carotenoid Cleavage : The initial step where carotenoid cleavage dioxygenases act to produce cyclohexenone structures.
  • Glycosylation : The attachment of glucose to form blumenol C glucoside, facilitated by glycosyltransferases .

Environmental Stress Response

Blumenol C glucoside accumulation is influenced by environmental stressors, suggesting a role in plant defense mechanisms. Research has shown that while it does not significantly enhance bioactivity under salt stress conditions, it may play a part in detoxification processes within plants .

Potential Applications in Agriculture

Given its role as an indicator of AMF colonization and its antimicrobial properties, blumenol C glucoside holds promise for various agricultural applications:

  • Soil Health Assessment : Monitoring blumenol C glucoside levels can provide insights into soil microbial health and fertility.
  • Natural Pesticides : Its antimicrobial properties can be harnessed to develop eco-friendly pest control solutions.
  • Crop Resilience : Enhancing blumenol C glucoside production through metabolic engineering may lead to crops with improved resistance to diseases and environmental stresses .

Comparison with Similar Compounds

Blumenol C glucoside is similar to other megastigmane glycosides such as blumenol C glucoside and roseoside. it is unique due to its specific stereochemistry and biological activities . Similar compounds include:

Blumenol C glucoside stands out due to its specific osteogenic activity, making it a valuable compound for further research and potential therapeutic applications.

Q & A

Q. How can Blumenol C glucoside be distinguished from its stereoisomer byzantionoside B using spectroscopic data?

Blumenol C glucoside and byzantionoside B differ in the configuration of C-9 (9S vs. 9R), leading to distinct ¹³C and ¹H NMR chemical shifts. Key differences include:

  • C-9 : δC 77.2–78.2 (Blumenol C glucoside) vs. δC 75.7 (byzantionoside B).
  • C-10 : δC 21.6–21.9 vs. δC 19.8.
  • C-1’ (glucose moiety) : δC 103.8–104.1 vs. δC 102.2. In ¹H NMR, H-7 methylene protons in Blumenol C glucoside appear at δH 1.62–1.69 and δH 1.80–1.88, contrasting with δH 1.50/1.98 in byzantionoside B. These shifts are critical for unambiguous identification .

Q. What is the role of Blumenol C glucoside in plant-microbe symbiosis?

Blumenol C glucoside acts as a shoot biomarker for arbuscular mycorrhizal (AM) fungal colonization in roots. Its accumulation correlates with AM symbiosis intensity, validated via LC-MS/MS and comparative metabolomics in plant tissues. Experimental designs should include symbiotic vs. non-symbiotic control groups and tissue-specific metabolite profiling .

Q. Which plant species are known to produce Blumenol C glucoside, and how is it quantified?

Blumenol C glucoside has been identified in Dioscorea zingiberensis, Dioscorea bulbifera, and Cynanchum auriculatum using ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS). Quantification requires calibration curves with authentic standards and normalization to internal controls (e.g., isotopically labeled analogs). Reported concentrations range from 0.1–15 µg/g dry weight, depending on tissue type and symbiosis status .

Advanced Research Questions

Q. How can contradictory structural data in literature about Blumenol C glucoside derivatives be resolved?

Discrepancies in stereochemical assignments (e.g., C-9 configuration) require:

  • Comparative NMR analysis : Use reference data from authenticated samples (e.g., δC 77.7 for C-9 in Blumenol C glucoside vs. δC 75.7 in byzantionoside B).
  • Chiral chromatography : Separate enantiomers using chiral columns (e.g., CHIRALPAK® IG-3) and validate via circular dichroism (CD).
  • X-ray crystallography : Resolve absolute configurations for ambiguous cases .

Q. What experimental designs are optimal for studying Blumenol C glucoside biosynthesis pathways?

  • Isotopic labeling : Apply ¹³C-glucose tracing to track carbon flux into the blumenol backbone.
  • Gene knockout/RNAi : Target candidate genes (e.g., glycosyltransferases or cytochrome P450s) in model plants (e.g., Medicago truncatula) to disrupt biosynthesis.
  • Multi-omics integration : Combine transcriptomics, proteomics, and metabolomics to map enzymatic steps and regulatory networks .

Q. How does Blumenol C glucoside interact with α-glucosidase enzymes, and what methodological pitfalls exist in activity assays?

Blumenol C glucoside shows competitive inhibition of α-glucosidase (IC₅₀ ~20 µM) in vitro. Key considerations:

  • Substrate specificity : Use p-nitrophenyl-α-D-glucopyranoside as a chromogenic substrate.
  • Interference controls : Test for false positives due to intrinsic glucoside hydrolysis.
  • Molecular docking : Validate binding modes using AutoDock Vina with crystallographic enzyme structures (PDB: 2ZE0) .

Q. What are the challenges in correlating Blumenol C glucoside levels with ecological or physiological outcomes?

  • Temporal variability : Sample tissues at consistent developmental stages (e.g., pre-flowering vs. senescence).
  • Environmental confounders : Control for soil nutrient status, light intensity, and microbial community composition.
  • Multivariate statistics : Apply partial least squares regression (PLSR) to disentangle metabolite-environment interactions .

Methodological Resources

  • NMR protocols : Refer to Matsunami et al. (2010) for blumenol derivative assignments .
  • Metabolomics workflows : Use UHPLC-HRMS (Q-Exactive Orbitrap) with C18 columns (2.1 × 100 mm, 1.7 µm) and 0.1% formic acid gradients .
  • Symbiosis models : Medicago truncatula inoculated with Rhizophagus irregularis for AM studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Blumenol C glucoside
Reactant of Route 2
Blumenol C glucoside

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